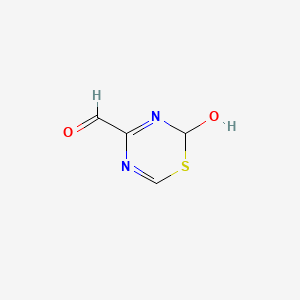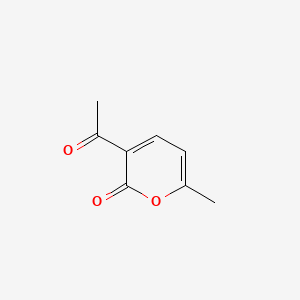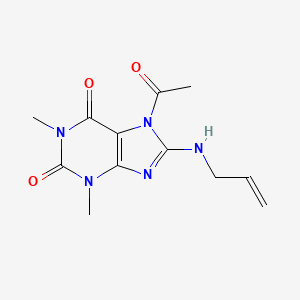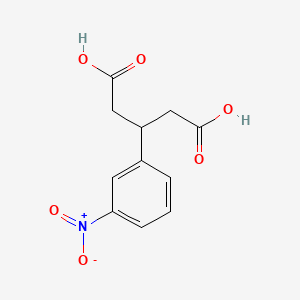
2-hydroxy-2H-1,3,5-thiadiazine-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-2H-1,3,5-thiadiazine-4-carbaldehyde is a heterocyclic compound with the molecular formula C4H4N2O2S. It is characterized by the presence of a thiadiazine ring, which includes both sulfur and nitrogen atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-hydroxy-2H-1,3,5-thiadiazine-4-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of thiosemicarbazide with glyoxal in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired thiadiazine ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 2-Hydroxy-2H-1,3,5-thiadiazine-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The thiadiazine ring can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiadiazine derivatives.
Aplicaciones Científicas De Investigación
2-Hydroxy-2H-1,3,5-thiadiazine-4-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-hydroxy-2H-1,3,5-thiadiazine-4-carbaldehyde involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a biological response. For example, it may inhibit microbial enzymes, thereby exhibiting antimicrobial activity. The exact pathways and molecular targets are still under investigation .
Comparación Con Compuestos Similares
6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione: This compound shares a similar heterocyclic structure but with different functional groups.
3,5-Disubstituted tetrahydro-2H-1,3,5-thiadiazine-2-thione: Another thiadiazine derivative with distinct biological activities
Uniqueness: 2-Hydroxy-2H-1,3,5-thiadiazine-4-carbaldehyde is unique due to its specific functional groups and the resulting chemical reactivity. Its ability to undergo various chemical reactions and its potential bioactivity make it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C4H4N2O2S |
|---|---|
Peso molecular |
144.15 g/mol |
Nombre IUPAC |
2-hydroxy-2H-1,3,5-thiadiazine-4-carbaldehyde |
InChI |
InChI=1S/C4H4N2O2S/c7-1-3-5-2-9-4(8)6-3/h1-2,4,8H |
Clave InChI |
KKSIOFOKPZUSQM-UHFFFAOYSA-N |
SMILES canónico |
C1=NC(=NC(S1)O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[1,2,2-Tris(1,3-benzothiazol-2-yl)ethyl]-1,3-benzothiazole](/img/structure/B13837804.png)

![1-Allyl-4-methyl-1H-benzo[d]imidazole](/img/structure/B13837813.png)


![Rhodium,bis(acetonitrile)tetrakis[m-[methyl 2-(oxo-ko)-4-oxazolidinecarboxylato-kn3]]di-,(rh-rh),stereoisomer(9ci)](/img/structure/B13837829.png)
![5-[(2-Chlorophenyl)methyl]-6,7-dihydrothieno[3,2-c]pyridinium Bromide](/img/structure/B13837830.png)
![3-(4,5-Dihydro-1-[(methyl-d3)-1H-pyrrol-2-yl)]pyridine; 3-[4,5-Dihydro-1-(methyl-d3)pyrrol-2-yl]pyridine; N-Methylmyosmine-d3](/img/structure/B13837839.png)
![2-(3-(1-Oxo-1H-pyrrolo[2,1-c][1,4]oxazin-3-yl)propyl)isoindoline-1,3-dione](/img/structure/B13837841.png)
![(4S)-4-[[2-[4-(dimethylamino)-1-[3-[2-(dimethylamino)ethyl]-5-[[(4S)-2-oxo-1,3-oxazolidin-4-yl]methyl]-1H-indol-2-yl]butyl]-3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]methyl]-1,3-oxazolidin-2-one](/img/structure/B13837853.png)
![1,4,7,10-Tetraazabicyclo[8.2.2]tetradecan-11-one](/img/structure/B13837854.png)


